![molecular formula C13H11N3O4S2 B7059351 N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide](/img/structure/B7059351.png)
N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide
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Overview
Description
N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide is a complex organic compound featuring a unique thiopyrano-thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiopyrano-thiazole core, followed by functionalization to introduce the hydroxy and nitro groups on the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-2-thiophenesulfonamide
- 6-(Difluoromethyl)-N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)nicotinamide
Uniqueness
N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c17-9-3-1-2-7(11(9)16(19)20)12(18)15-13-14-8-4-5-21-6-10(8)22-13/h1-3,17H,4-6H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYFLILFKRDYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N=C(S2)NC(=O)C3=C(C(=CC=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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